Piperazin-1-amine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.2ClH/c5-7-3-1-6-2-4-7;;/h6H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACCVCWDXNPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198287-12-5 | |
| Record name | piperazin-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key attributes of piperazin-1-amine dihydrochloride with analogous dihydrochloride salts and amines:
*Hypothetical data inferred from structural analogs.
Key Findings and Analysis
Structural and Functional Differences
Piperazin-1-amine vs. Linear Diamines (Putrescine/Cadaverine):
Piperazin-1-amine’s cyclic structure confers rigidity and distinct electronic properties compared to linear diamines like putrescine (butanediamine) or cadaverine (pentanediamine). This makes piperazine derivatives more suitable for coordination chemistry and drug design, where ring conformation impacts binding affinity .Substituted Piperidine/Piperazine Derivatives:
Compounds like 1-(pyrimidin-2-yl)piperidin-4-amine dihydrochloride () and 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride () demonstrate how aromatic substituents (e.g., pyrimidine or nitrobenzyl groups) alter applications. These derivatives are often used in receptor-targeted drug discovery or sensor development, whereas unsubstituted piperazin-1-amine serves as a simpler scaffold .Industrial vs. Pharmaceutical Use:
Azoamidine dihydrochlorides () are employed as water-soluble initiators in polymerization, highlighting the role of dihydrochloride salts in industrial processes. In contrast, this compound is more relevant in biochemical or medicinal chemistry .
Solubility and Reactivity
Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation. However, bulky substituents (e.g., nitrobenzyl groups in ) can reduce solubility compared to smaller analogs like this compound. The latter’s simplicity enhances its utility in aqueous-phase reactions .
Q & A
Q. How should Piperazin-1-amine dihydrochloride be handled to ensure stability during experiments?
- Methodological Answer : Store the compound in a tightly sealed container under dry, ventilated conditions to prevent moisture absorption and degradation. Avoid exposure to open flames or static discharge, as electrostatic accumulation may pose risks. Use personal protective equipment (PPE), including nitrile gloves and lab coats, and work in a fume hood to minimize inhalation risks . Stability testing under varying temperatures (e.g., 4°C, 25°C) can confirm optimal storage conditions.
Q. What analytical methods are validated for purity assessment of this compound?
- Methodological Answer : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are recommended. For TLC, use silica gel plates with a mobile phase of chloroform:methanol (9:1) and visualize under UV light. HPLC analysis on a Primesep 100 column with a water-acetonitrile-sulfuric acid buffer (isocratic elution) can quantify purity, with UV detection at 200 nm . Pharmacopeial standards require ≤0.5% impurities in chromatographic profiles .
Q. What solvents and reaction conditions are effective for synthesizing this compound derivatives?
- Methodological Answer : Common solvents include N,N-dimethylformamide (DMF) or ethanol, with potassium carbonate as a base for nucleophilic substitution reactions. Post-synthesis, the free base is converted to the dihydrochloride salt by treatment with concentrated HCl in an ice bath. Yields can reach ~75% when using ethanol/water mixtures for crystallization .
Q. How does the dihydrochloride salt form influence solubility compared to the hydrochloride form?
- Methodological Answer : Dihydrochloride salts generally exhibit higher aqueous solubility due to increased ionic interactions. For instance, in water at 25°C, dihydrochloride forms may achieve solubilities >100 mg/mL, whereas hydrochloride salts often require pH adjustment for dissolution. Solubility testing via shake-flask methods under controlled pH (2–7) can quantify differences .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and safety goggles. In case of skin contact, wash immediately with soap and water. Ensure local exhaust ventilation to maintain airborne concentrations below detectable limits. Spill management requires inert absorbents (e.g., sand) and disposal in accordance with hazardous waste regulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
- Methodological Answer : Solvent selection is critical: ethanol/water mixtures yield ~75% purity, while hexane or heptane alone result in lower yields (65–67%). Reaction temperature should be maintained at 60–80°C to balance kinetics and side reactions. Post-reduction, acidification with HCl at 0–5°C minimizes decomposition. Statistical optimization (e.g., factorial design) can identify ideal solvent ratios and temperatures .
Q. How to address contradictions in reported bioactivity data between this compound and its analogs?
- Methodological Answer : Conduct a meta-analysis using heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. If I² >50%, subgroup analyses (by assay type, cell line, or concentration) can identify confounding factors. For example, analogs like 4-methylthis compound may show divergent receptor affinities due to steric effects, requiring comparative dose-response assays .
Q. What strategies improve the stability of this compound in aqueous buffers for in vitro studies?
- Methodological Answer : Use citrate-phosphate buffers (pH 3–4) to prevent hydrolysis. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life, with HPLC monitoring degradation products like pyridine derivatives .
Q. How to design a study comparing the biochemical pathways influenced by this compound and its structural analogs?
- Methodological Answer : Employ high-throughput screening (e.g., kinase or GPCR panels) to map target engagement. For pathway analysis, use RNA-seq or phosphoproteomics on treated cell lines (e.g., HEK293). Structural analogs with substitutions (e.g., 4-(prop-2-yn-1-yl)piperazin-1-amine) may alter cAMP or Ca²⁺ signaling, requiring pathway enrichment analysis (KEGG/GO) to identify divergent nodes .
Q. What statistical approaches are suitable for analyzing heterogeneity in toxicity studies of this compound?
- Methodological Answer :
Apply random-effects models to account for between-study variance. Calculate H and I² to assess heterogeneity magnitude. If significant, meta-regression with covariates (e.g., dosage, exposure duration) can explain variability. For example, discrepancies in LD₅₀ values may arise from rodent strain differences, necessiting stratified analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
